molecular formula C23H16ClN3O5 B2855869 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887876-19-9

3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2855869
CAS No.: 887876-19-9
M. Wt: 449.85
InChI Key: VIORMEQIBFWFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide features a benzofuran-2-carboxamide core substituted at position 3 with a 2-(4-chlorophenyl)acetamido group and an N-linked 4-nitrophenyl moiety. Its molecular formula is C₂₃H₁₈ClN₃O₅, with a molecular weight of 451.86 g/mol (calculated).

Properties

IUPAC Name

3-[[2-(4-chlorophenyl)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O5/c24-15-7-5-14(6-8-15)13-20(28)26-21-18-3-1-2-4-19(18)32-22(21)23(29)25-16-9-11-17(12-10-16)27(30)31/h1-12H,13H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIORMEQIBFWFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H17ClN2O4
  • Molecular Weight : 372.80 g/mol
  • CAS Number : Not specifically listed, but related compounds exist in databases.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, particularly those associated with breast and colon cancers.

  • Mechanism : The presence of the 4-nitrophenyl group is crucial for enhancing cytotoxicity against cancer cells. It is believed to interact with DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells .

2. Acetylcholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a common strategy in treating neurodegenerative diseases like Alzheimer's.

  • Findings : Preliminary studies showed that derivatives of benzofuran displayed moderate to strong AChE inhibitory activity, with IC50 values indicating effective binding to the enzyme .

3. Antibacterial Properties

Recent investigations have also assessed the antibacterial potential of benzofuran derivatives against common pathogens such as E. coli and Bacillus subtilis.

  • Results : Compounds structurally similar to the target compound exhibited promising antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into structure-activity relationships (SAR):

  • Anticancer Studies :
    • A study reported that a related benzofuran derivative demonstrated an IC50 value of 1.5 µM against HT29 colon cancer cells, suggesting potent anticancer properties attributed to specific substitutions on the benzofuran core .
  • AChE Inhibition :
    • Research indicated that modifications at the para position of the nitrophenyl group significantly enhanced AChE inhibition, with some compounds achieving IC50 values below 0.5 µM, indicating high potency .
  • Antibacterial Activity :
    • A comparative analysis revealed that certain benzofuran derivatives exhibited MIC values as low as 0.5 µg/mL against Bacillus subtilis, outperforming traditional antibiotics like penicillin in some cases .

Data Tables

Biological ActivityCompoundIC50/ MIC ValueReference
AnticancerBenzofuran Derivative1.5 µM (HT29)
AChE InhibitionBenzofuran Derivative<0.5 µM
AntibacterialBenzofuran Derivative0.5 µg/mL (B. subtilis)

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step reactions that integrate various chemical moieties. The process often includes:

  • Formation of the Benzofuran Core : The benzofuran structure is synthesized through cyclization reactions involving phenolic compounds and carbonyl precursors.
  • Acetamido Group Introduction : The acetamido group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.
  • Chlorination and Nitration : The introduction of the 4-chlorophenyl and 4-nitrophenyl groups can be achieved through electrophilic aromatic substitution reactions.

This synthetic pathway results in a complex molecule with multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives with nitrophenyl groups have shown significant cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • HL-60 (acute leukemia)

In vitro assays demonstrated that specific modifications to the benzofuran structure can enhance cytotoxicity, indicating that this compound may serve as a lead structure for further development in anticancer therapies .

Antitubercular Activity

The compound's structural features suggest potential applications against Mycobacterium tuberculosis. Similar compounds have been evaluated for their antitubercular activity, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range. The presence of halogen substituents, such as chlorine and nitro groups, appears to enhance antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:

  • Substituent Effects : The position and nature of substituents on the benzofuran core significantly affect biological activity. For example, introducing electron-withdrawing groups like nitro enhances potency against cancer cells.
  • Functional Group Interactions : The acetamido group plays a critical role in modulating solubility and bioavailability, which are essential for therapeutic effectiveness.

Anticancer Studies

A study investigated a series of benzofuran derivatives, including those structurally related to this compound, revealing IC50 values as low as 5 μM against A549 cells. This suggests a strong potential for development into effective anticancer agents .

Antitubercular Research

Another investigation focused on similar compounds showing MIC values ranging from 4 to 32 μg/mL against resistant strains of M. tuberculosis. These findings indicate that structural modifications could yield novel antitubercular agents with improved efficacy .

Data Table: Summary of Biological Activities

Compound StructureActivity TypeCell Line/PathogenIC50/MIC ValueReference
Benzofuran DerivativeAnticancerA5495 μM
Similar CompoundAntitubercularM. tuberculosis4 μg/mL

Comparison with Similar Compounds

Structural and Functional Variations

The target compound shares a benzofuran-2-carboxamide scaffold with several analogs, differing primarily in substituents (Table 1). Key comparisons include:

(a) 3-[2-(4-Chlorophenoxy)acetamido]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide (CHEMENU, )
  • Molecular Formula : C₂₄H₁₉ClN₂O₅ (450.88 g/mol).
  • Substituents: A 4-chlorophenoxyacetamido group at position 3 and a 3-methoxyphenyl group at the carboxamide nitrogen.
  • The phenoxy linkage (vs. acetamido in the target compound) may alter metabolic stability .
(b) N-{3-[4-(3-Acetamidophenyl)piperidin-1-yl]propyl}-5-(4-chlorophenyl)benzofuran-2-carboxamide (LookChem, )
  • Molecular Formula : C₃₁H₃₂ClN₃O₃ (530.07 g/mol).
  • Substituents : A piperidinylpropyl group linked to the carboxamide nitrogen and a 4-chlorophenyl group at position 5 of the benzofuran.
  • Key Differences : The bulky piperidinylpropyl substituent increases molecular weight and may enhance binding to hydrophobic targets (e.g., receptors or enzymes). The absence of a nitro group reduces redox reactivity compared to the target compound .
(c) ADC1740 (Mal-PhAc-Val-Ala-PAB-PNP) ()
  • Molecular Formula : C₃₄H₃₃N₅O₁₀ (671.66 g/mol).
  • Substituents: A maleimide (Mal) linker, valine-alanine dipeptide, and para-aminobenzyl (PAB) group attached to a 4-nitrophenyl carbonate.
  • Key Differences : While sharing the 4-nitrophenyl group, ADC1740 is designed as a prodrug for antibody-drug conjugates (ADCs), enabling controlled release of cytotoxic agents. The target compound lacks this prodrug architecture .
(d) N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-substituted Acetamides ()
  • General Formula : C₂₃H₁₇ClN₂O₄ (variants).
  • Substituents : Chlorobenzoyl or benzoyl groups at position 2 of the benzofuran and diverse amines at the acetamide side chain.
  • Key Differences : These analogs exhibit anticancer activity in vitro, with the chlorobenzoyl group enhancing lipophilicity and membrane permeability compared to the target compound’s 4-nitrophenyl group .

Physicochemical and Pharmacological Properties

  • Solubility : The 4-nitrophenyl group in the target compound reduces solubility in aqueous media compared to methoxy- or piperidine-containing analogs .
  • Bioactivity : While direct data are unavailable, chlorophenyl and nitrophenyl motifs are associated with kinase inhibition and antiproliferative effects in related compounds .

Table 1: Structural and Physicochemical Comparison of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₂₃H₁₈ClN₃O₅ 451.86 4-Chlorophenylacetamido, 4-nitrophenyl Electron-withdrawing nitro group -
CHEMENU Compound () C₂₄H₁₉ClN₂O₅ 450.88 4-Chlorophenoxyacetamido, 3-methoxyphenyl Enhanced solubility
LookChem Compound () C₃₁H₃₂ClN₃O₃ 530.07 Piperidinylpropyl, 4-chlorophenyl Hydrophobic binding motifs
ADC1740 () C₃₄H₃₃N₅O₁₀ 671.66 Maleimide linker, PAB-PNP Prodrug for targeted delivery
N-(2-(4-Chlorobenzoyl)benzofuran-3-yl) Acetamide () C₂₃H₁₇ClN₂O₄ ~428.85 Chlorobenzoyl, substituted amines Anticancer activity

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 3-(2-(4-chlorophenyl)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide?

A multi-step approach is essential, involving:

  • Coupling reactions : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acids for amide bond formation. Reaction temperatures should be maintained at 0–5°C during reagent addition to minimize side reactions .
  • Solvent selection : Dichloromethane (DCM) or acetonitrile under reflux improves solubility and reaction kinetics .
  • Purification : Column chromatography or recrystallization using hexane:ethyl acetate (9:3 v/v) ensures high purity (>95%). Monitor reactions via TLC with the same solvent system .

Q. How should researchers characterize the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR in DMSO-d6_6 to confirm aromatic protons (δ 6.5–8.5 ppm), acetamide NH (~δ 10.0 ppm), and carboxamide carbonyls (~δ 165–170 ppm) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., N–H···O hydrogen bonds) to validate stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 506.1) .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates. IC50_{50} values can be determined via dose-response curves .
  • Antimicrobial testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

  • Substituent variation : Replace the 4-chlorophenyl or 4-nitrophenyl groups with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to modulate binding affinity. Evidence from analogous benzofuran derivatives shows that -NO2_2 enhances kinase inhibition by 30% compared to -CH3_3 .
  • Bioisosteric replacement : Substitute the benzofuran core with indole or thiophene to explore scaffold flexibility .

Q. What computational methods predict target binding modes?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or COX-2) to identify key interactions (e.g., hydrogen bonds with Tyr-104 or hydrophobic contacts with Phe-80) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein RMSD fluctuations .

Q. How does X-ray crystallography resolve ambiguities in binding interactions?

  • Electron density maps : Confirm the orientation of the 4-nitrophenyl group in the active site. For example, a 1.8 Å resolution structure might reveal a π-π stacking interaction with His-95 .
  • Hydrogen-bond networks : Quantify distances (e.g., N–H···O = 2.1 Å) to validate pharmacophore models .

Q. How should contradictory data between in vitro and in vivo assays be addressed?

  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes. Poor bioavailability (e.g., t1/2_{1/2} < 30 min) may explain reduced in vivo efficacy despite high in vitro potency .
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility and tissue penetration .

Q. What green chemistry approaches can reduce synthetic waste?

  • Flow reactors : Improve atom economy by 15% compared to batch synthesis, reducing solvent use .
  • Biocatalysis : Employ lipases or transaminases for enantioselective amide bond formation, achieving >90% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.